Fluprednisolone, also known as 6α-fluoroprednisolone, is a synthetic glucocorticoid. [, , ] It belongs to the class of corticosteroids, specifically a glucocorticoid receptor agonist. [] While it has been used clinically for its anti-inflammatory and immunosuppressive properties, this analysis will focus solely on its scientific research applications.
Fluprednisolone is a synthetic glucocorticoid with a molecular structure derived from prednisolone. [, ] While the specific structural data is not elaborated within the provided papers, the key difference lies in the addition of a fluorine atom at the 6α position of the steroid nucleus. This modification influences its pharmacological properties. [, ]
Fluprednisolone exists in various crystalline phases, including anhydrous forms, monohydrates, and a tert-butylamine disolvate. [] These phases exhibit distinct physical characteristics such as melting points, densities, and heats of fusion. [] Additionally, Fluprednisolone demonstrates a propensity for adsorption onto various antacids and adsorbents, with magnesium trisilicate and charcoal displaying the highest adsorption capacity. []
Fluprednisolone's various crystalline phases exhibit different dissolution rates. Researchers have investigated these differences using both in vitro and in vivo models. One study demonstrated a strong correlation between in vitro dissolution rates and those observed in pellet implants in rats. [] This finding highlights the importance of understanding how different crystalline forms can influence drug release and bioavailability.
Understanding the stability of drug formulations is crucial for ensuring their efficacy and shelf-life. Researchers have utilized kinetic studies to predict the stability of Fluprednisolone acetate solutions. [] This information helps determine appropriate storage conditions and formulate stable dosage forms for research purposes.
Fluprednisolone has been used to develop animal models for studying human diseases. One study demonstrated that administering Fluprednisolone to newborn rabbits induces polycystic kidney disease, mimicking a specific human variant. [] This model provides a valuable tool for understanding the pathogenesis of this disease and testing potential therapeutic interventions.
Understanding potential drug interactions is crucial in both research and clinical settings. Researchers have studied the in vitro adsorption of Fluprednisolone onto various antacids. [] This research helps understand how co-administration of these agents might affect Fluprednisolone's bioavailability in experimental models.
Fluprednisolone has been investigated for its potential role in managing inhibitor development in hemophilia, a bleeding disorder. Studies suggest that adding Fluprednisolone to factor VIII treatment regimens might help suppress inhibitor levels in some patients. [, ] These findings warrant further investigation to understand the underlying mechanisms and optimize treatment strategies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: